2-(4-Vinylphenyl)ethanol

Vue d'ensemble

Description

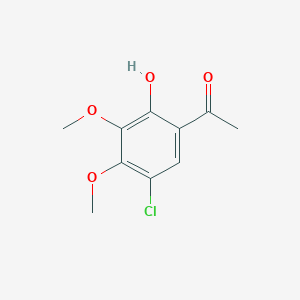

2-(4-Vinylphenyl)ethanol, also known as 2-(4-ethenylphenyl)ethanol, is a useful research chemical . It has a molecular weight of 148.20 and a molecular formula of C10H12O .

Synthesis Analysis

This compound can be synthesized from styrene and ethylene oxide in the presence of a basic catalyst. The reaction involves opening the epoxide ring and adding the styrene to the hydroxyl group to produce this compound. The product can be purified by distillation under vacuum.Molecular Structure Analysis

The molecular structure of this compound consists of a vinyl group and a hydroxyl group attached to a phenyl ring. The InChI key is TVUARPCSZQNJJZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a colorless to light yellow liquid. It has a molecular weight of 162.22 g/mol, a boiling point of 239 °C, and a melting point of -10 °C. It is soluble in common organic solvents such as ethanol, acetonitrile, and toluene. It has a refractive index of 1.574 and a density of 1.050 g/cm3.Applications De Recherche Scientifique

Polymerization and Synthesis

- 2-(4-Vinylphenyl)ethanol has been studied for its potential in the field of polymerization. Hirao et al. (1987) investigated the anionic polymerizations of 2-(4-vinylphenyl)ethoxy(trialkyl)silanes and found that these monomers readily polymerized to form ‘living polymers’. The study highlighted the possibility of subsequent deprotection of silyl groups from resulting polymers to give poly[this compound]s with desired molecular weights and narrow distributions (Hirao et al., 1987).

Extraction from Aqueous Solutions

- The extraction of 2-(4-hydroxyphenyl)ethanol, a phenolic alcohol common in olive mill wastewater, from aqueous solutions using emulsion liquid membranes was explored by Reis et al. (2006). This study provided insights into the solute permeation effects of additives in the membrane phase (Reis et al., 2006).

Enzymatic and Biochemical Reactions

- Reeve et al. (1990) researched the oxidation of 4-ethylphenol by the enzyme 4-ethylphenol methylenehydroxylase, which catalyzed the conversion of 4-ethylphenol into 1-(4-hydroxyphenyl)ethanol. This study provided valuable information on the stereochemical aspects of enzymatic reactions involving compounds like this compound (Reeve et al., 1990).

Industrial Applications

- Zhang Wei-xing (2013) studied a new synthesis process for 2-(4-aminophenyl) ethanol, a key intermediate in cardiovascular drugs, using β-phenylethanol as raw material. This research offered a perspective on the industrial application and production efficiency of compounds related to this compound (Zhang Wei-xing, 2013).

Energy Harvesting and Sensing Applications

- A study by Shahi et al. (2015) on the Eu(TTA)3Phen complex, dispersed in poly(vinyl alcohol) and ethanol, revealed its potential in energy harvesting, ultraviolet light detection, temperature sensing, and laser applications. This research implies the use of this compound in advanced technological applications (Shahi et al., 2015).

Orientations Futures

The future directions of 2-(4-Vinylphenyl)ethanol could involve the development of new synthetic routes that use safer starting materials and the investigation of the mechanisms underlying its biological activity. Additionally, its potential applications in various fields of research and industry could be explored .

Propriétés

IUPAC Name |

2-(4-ethenylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-9-3-5-10(6-4-9)7-8-11/h2-6,11H,1,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUARPCSZQNJJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-Amino-4-methylphenoxy)propyl]-N,N-dimethylamine](/img/structure/B3138459.png)

![4-Oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylic acid](/img/structure/B3138502.png)

![(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B3138514.png)

![1-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B3138536.png)